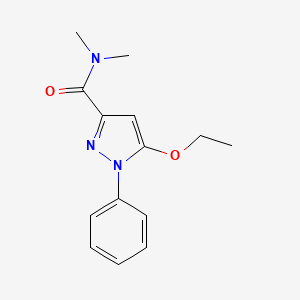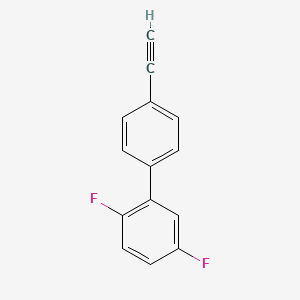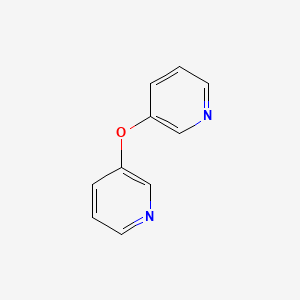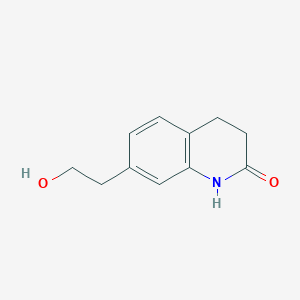
3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-alkylated anilines: This involves the reaction of N-alkylated anilines with suitable reagents to form the quinolinone ring.
Hydroxyethylation: Introduction of the hydroxyethyl group can be achieved through alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives with higher oxidation states.
Reduction: Reduction of the quinolinone ring to form dihydroquinolinones.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinolinone ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinolinone N-oxides.
Reduction: Formation of tetrahydroquinolinones.
Substitution: Formation of various substituted quinolinones.
科学研究应用
3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or other chemical products.
作用机制
The mechanism of action of 3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone would depend on its specific biological activity. Generally, quinolinones can interact with various molecular targets, such as:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
相似化合物的比较
Similar Compounds
Quinolinone: The parent compound with a similar core structure.
Hydroxyquinolinone: Compounds with hydroxyl groups on the quinolinone ring.
Dihydroquinolinone: Compounds with reduced quinolinone rings.
Uniqueness
3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone is unique due to the presence of the hydroxyethyl group, which can impart specific biological activities and chemical properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
7-(2-hydroxyethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-6-5-8-1-2-9-3-4-11(14)12-10(9)7-8/h1-2,7,13H,3-6H2,(H,12,14) |
InChI 键 |
VQKDCCCCXOXFLA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=CC(=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



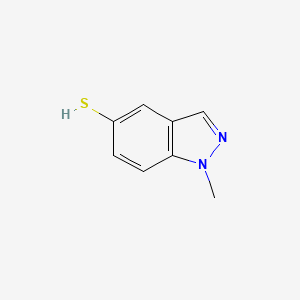


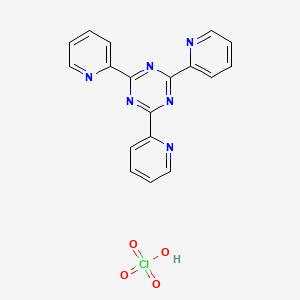

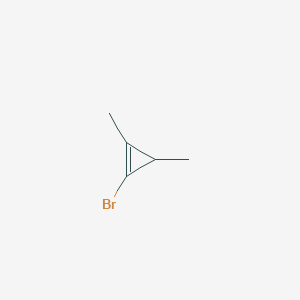
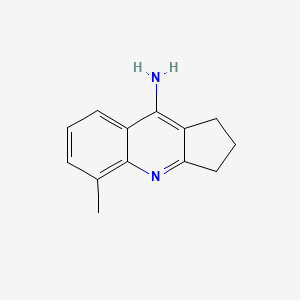
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)
